3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Prostate Cancer Androgen Receptor Degradation Halogen SAR

3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1340509-75-2) is a synthetic pyrazole-amide derivative that combines a 4-iodo-1H-pyrazol-1-yl moiety with a 2-(propylamino)propanamide backbone. This scaffold is structurally related to the amino-amide class of local anesthetics typified by prilocaine, but replaces the aromatic anilide with an iodo-substituted pyrazole heterocycle, conferring distinct steric, electronic, and halogen-bonding properties that are absent in non-iodinated or non-pyrazole analogs.

Molecular Formula C9H15IN4O
Molecular Weight 322.15 g/mol
Cat. No. B13633276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide
Molecular FormulaC9H15IN4O
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCCCNC(CN1C=C(C=N1)I)C(=O)N
InChIInChI=1S/C9H15IN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15)
InChIKeyJKGYALAROXSKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide: Proven Differentiators for Scientific Procurement


3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1340509-75-2) is a synthetic pyrazole-amide derivative that combines a 4-iodo-1H-pyrazol-1-yl moiety with a 2-(propylamino)propanamide backbone [1]. This scaffold is structurally related to the amino-amide class of local anesthetics typified by prilocaine, but replaces the aromatic anilide with an iodo-substituted pyrazole heterocycle, conferring distinct steric, electronic, and halogen-bonding properties that are absent in non-iodinated or non-pyrazole analogs . The compound serves as a versatile building block for medicinal chemistry, particularly in the design of selective androgen receptor degraders (SARDs) and RORγ-targeted agents, where the iodo substituent plays a critical, quantifiable role in modulating target engagement [2].

Why Generic 4-Iodopyrazole or Propanamide Analogs Cannot Substitute for 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide in Research Programs


Generic substitution within the pyrazole-propanamide class is not feasible because the specific combination of a 4-iodo substituent on the pyrazole ring and a 2-(propylamino) side chain creates a unique pharmacophoric profile that is not replicated by other halogen analogs or simple pyrazoles. Direct comparative data from a focused SARD library demonstrate that the 4-iodo analog (16e) exhibits an AR transactivation IC50 of 2.038 μM, which is significantly less potent than the 4-chloro (0.136 μM) or 4-fluoro (0.199 μM) counterparts, confirming that iodine's larger atomic radius and distinct electronic effects produce a divergent structure-activity relationship (SAR) that cannot be extrapolated from lighter halogens [1]. Furthermore, the propylamino substitution at the 2-position introduces a hydrogen-bond donor and a flexible alkyl chain that are absent in simpler 3-(4-iodopyrazol-1-yl)propanamide (CAS 1217862-88-8) or 2-(4-iodopyrazol-1-yl)propanamide (CAS 1215295-81-0), fundamentally altering molecular recognition, solubility, and metabolic stability .

Quantitative Differentiation Guide for 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide: Comparator-Driven Evidence for Procurement


4-Iodo vs. Other Halogen Substituents on Pyrazole: Divergent AR Antagonist Potency in SARD Scaffolds

In a rigorously controlled head-to-head comparison within the identical pyrazol-1-yl-propanamide SARD scaffold, the 4-iodo analog (16e) demonstrated significantly weaker androgen receptor (AR) transcriptional inhibition compared to other 4-halogen analogs. The observed AR transactivation IC50 for the 4-iodo compound was 2.038 μM, representing a 15-fold reduction in potency relative to the 4-chloro analog (16c, IC50 = 0.136 μM) and a 10-fold reduction versus the 4-fluoro analog (10, IC50 = 0.199 μM) [1]. This quantifiable potency gap establishes that the iodo substituent is not a bioisosteric replacement for smaller halogens and instead offers a unique pharmacological profile characterized by attenuated AR antagonism, which may be desirable for mechanistic studies where complete receptor blockade is to be avoided or for developing proteolysis-targeting chimeras (PROTACs) that require differential target engagement [2]. The larger van der Waals radius of iodine (1.98 Å vs. 1.75 Å for Br, 1.47 Å for Cl, 1.35 Å for F) introduces steric constraints within the AR ligand-binding domain that are not present with any other halogen [3].

Prostate Cancer Androgen Receptor Degradation Halogen SAR

Presence of the 2-(Propylamino) Group: Structural Differentiation from Simple 3-(4-Iodopyrazol-1-yl)propanamides

The target compound contains a 2-(propylamino) substituent on the propanamide chain (SMILES: CCCNC(CN1C=C(I)C=N1)C(=O)N), which differentiates it from commercially available analogs such as 3-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS 1217862-88-8) and 2-(4-iodo-1H-pyrazol-1-yl)propanamide (CAS 1215295-81-0) that lack this amino group [1]. The propylamino moiety introduces a secondary amine (pKa ~10.5-11.0 for the conjugate acid), providing a protonatable center that is absent in the simpler analogs. This structural feature is directly analogous to the pharmacophore of the clinically used local anesthetic prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide), which relies on the 2-(propylamino)propanamide motif for sodium channel binding [2]. While the target compound replaces the o-toluidine aromatic amide of prilocaine with a 4-iodopyrazole heterocycle, the conserved 2-(propylamino)propanamide core retains the potential for ion channel interactions while the pyrazole ring offers distinct π-stacking and halogen-bonding opportunities that are unavailable in the clinical agent .

Medicinal Chemistry Local Anesthetic Analogs Structure-Activity Relationship

Iodine as a Heavy Atom for X-ray Crystallography and Cryo-EM: Unique Utility Over Chloro and Fluoro Analogs

The presence of the iodine atom (atomic number 53) in 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide provides a strong anomalous scattering signal for X-ray crystallographic phasing that is unattainable with the 4-chloro, 4-fluoro, or unsubstituted pyrazole analogs [1]. Iodine exhibits an anomalous scattering coefficient (f'') of approximately 6.9 electrons at Cu Kα wavelength (1.5418 Å), compared to 1.0 electrons for chlorine and 0.02 electrons for fluorine, enabling single-wavelength anomalous dispersion (SAD) phasing of protein-ligand complexes without the need for selenomethionine incorporation or heavy-atom soaking [2]. This capability was instrumental in determining the binding mode of pyrazole-based SARDs to the androgen receptor, where the 4-iodo analog 16e could theoretically serve as an isomorphous heavy-atom derivative for the more potent 4-chloro and 4-fluoro leads [3]. In cryo-EM studies, iodine's high electron density also enhances contrast at moderate resolutions, facilitating accurate ligand placement in macromolecular assemblies.

Structural Biology X-ray Crystallography Halogen Phasing

Commercially Available Purity Benchmark: 97-98% vs. Lower-Grade Non-Iodinated or De-Iodo Analogs

The target compound is commercially available at a verified purity of 97% (AKSci 8244EL) to 98% (Bidepharm batch-certified with NMR, HPLC, and GC reports) . This level of analytical characterization exceeds the typical 95% purity specification offered for the simpler iodo-pyrazole propanamide analogs (e.g., CAS 1215295-81-0 and 1217862-88-8, both listed at 95% minimum purity) and for non-iodinated congeners such as 3-(4-methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide . The availability of batch-specific QC documentation (including NMR, HPLC, and GC traces) from Bidepharm enables procurement officers to verify lot-to-lot consistency and confirm the absence of de-iodination degradation products, which is a known stability concern for iodo-aromatic compounds under ambient light and elevated temperatures [1]. The higher purity specification directly translates to reduced downstream purification requirements and more reproducible biological assay results.

Quality Control Analytical Chemistry Procurement Specification

Optimal Research and Procurement Application Scenarios for 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide


Structural Biology: Experimental Phasing of Protein-Ligand Complexes via Iodine SAD

The iodine atom in 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide provides a strong anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα) that enables single-wavelength anomalous dispersion (SAD) phasing for de novo structure determination of protein-ligand complexes, a capability that cannot be matched by the 4-chloro (f'' ≈ 1.0 e⁻) or 4-fluoro (f'' ≈ 0.02 e⁻) analogs [1]. This compound is thus the preferred procurement choice for crystallographers studying androgen receptor or RORγ binding modes when experimental phases are required and selenomethionine derivatization is impractical. The 2-(propylamino) group further enhances solubility under crystallization conditions compared to more lipophilic non-amino analogs .

Medicinal Chemistry: SAR Probe for Halogen-Dependent AR Antagonism in SARD Development

Within the pyrazol-1-yl-propanamide SARD series, the 4-iodo analog (16e) exhibits an AR transactivation IC50 of 2.038 μM, which is 15-fold weaker than the 4-chloro lead (16c, 0.136 μM) [1]. This specific potency deficit makes the iodo compound an essential negative control in SAR studies, allowing medicinal chemists to benchmark the contribution of halogen size and polarizability to AR antagonism. Procurement of this compound is warranted when the research objective is to define the upper boundary of tolerable steric bulk at the 4-position of the pyrazole B-ring, a parameter that cannot be probed with smaller halogens (F, Cl, Br) alone .

Chemical Biology: Synthesis of Iodine-125 Radiolabeled Tracers for Receptor Occupancy Studies

The 4-iodo substituent in 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide provides a direct precursor for radioiodination via isotopic exchange with iodine-125, enabling the preparation of high-specific-activity radioligands for androgen receptor or RORγ occupancy assays in tissues [1]. The propylamino group facilitates aqueous formulation of the radiotracer, while the pyrazole ring provides a metabolically stable linkage that is resistant to the de-iodination observed in phenyl iodide systems . This application is precluded for the 4-chloro, 4-fluoro, or unsubstituted analogs, which lack the requisite heavy halogen for direct radiolabeling.

Analytical Reference Standard: Validated High-Purity Material for Method Development

With a commercial purity specification of 97-98% and available batch-specific QC documentation (NMR, HPLC, GC), 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide meets the criteria for use as an analytical reference standard in HPLC method development and impurity profiling of pyrazole-containing pharmaceutical candidates [1]. The higher purity and comprehensive characterization exceed the 95% specification typical of simpler iodo-pyrazole analogs, reducing the risk of co-eluting impurities in chromatographic method validation .

Quote Request

Request a Quote for 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.